3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-19-8-4-15(5-9-19)6-10-20(25)23-18-13-16-3-2-12-24-21(26)11-7-17(14-18)22(16)24/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYMSAZBOVPBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 352.43 g/mol. Its structure features a methoxyphenyl group and a hexahydropyridoquinoline moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.43 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanism involves the inhibition of specific kinases and the modulation of apoptotic pathways. The compound may interact with cellular targets such as:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest.
- Apoptosis-related proteins : Activation of pro-apoptotic proteins can induce programmed cell death.
Antimicrobial Activity
Some studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of the methoxy group may enhance its lipophilicity, allowing better membrane penetration and increased efficacy against pathogens.
Neuroprotective Effects
Research has also explored the neuroprotective potential of similar compounds in models of neurodegeneration. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
- Anticancer Activity in MCF7 Cells : A study demonstrated that derivatives of the compound induced significant cytotoxicity in MCF7 breast cancer cells with IC50 values in the low micromolar range.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM | [Study on MCF7] |
| Antimicrobial | MIC < 100 µg/mL | [Antimicrobial Study] |
| Neuroprotective | Moderate efficacy | [Neuroprotection Study] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
The hexahydropyrido[3,2,1-ij]quinolin moiety distinguishes the target compound from related heterocycles. Key comparisons include:
Physical and Spectral Properties
Data from analogs highlight trends in melting points, solubility, and spectral signatures:
- Methoxy vs. Hydroxy Substituents : The target compound’s 4-methoxyphenyl group likely increases lipophilicity compared to hydroxylated analogs (e.g., ), impacting membrane permeability.
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : While crystallographic data are unavailable, analogs like N-Cyclohexyl-3-p-tolyl-propanamide exhibit intermolecular N–H⋯O and O–H⋯N hydrogen bonds, stabilizing crystal lattices. The methoxy group may participate in C–H⋯π interactions.
- SHELX Refinement : Many analogs (e.g., ) use SHELX software for structure determination, suggesting the target compound’s structure could be resolved similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
